

# Introduction: A New Generation Monobactam for Resistant Pathogens

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Ancremonam**

Cat. No.: **B608765**

[Get Quote](#)

**Ancremonam** (also known as BOS-228 or LYS228) is a next-generation, intravenously administered monobactam antibiotic currently in clinical development.[1][2] Originating from Novartis and now under development by Boston Pharmaceuticals, it represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[1][3] Its structure is engineered for high stability against a broad range of  $\beta$ -lactamases, including both serine- $\beta$ -lactamases (SBLs) and challenging metallo- $\beta$ -lactamases (MBLs), which are responsible for high levels of antibiotic resistance in critical pathogens.[4][5] This guide provides a detailed technical overview of **Ancremonam**'s chemical structure, physicochemical properties, and mechanism of action for researchers and drug development professionals.

## Chemical Identity and Molecular Architecture

The unique structural characteristics of **Ancremonam** are central to its potent antibacterial activity and stability. Unlike traditional  $\beta$ -lactam antibiotics, which feature a fused ring system, **Ancremonam** is built upon a monocyclic  $\beta$ -lactam core.[4][5]

| Identifier        | Data                                                                                                                                                                            | Source        |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| IUPAC Name        | 1-[(Z)-1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxy cyclopropane-1-carboxylic acid | PubChem[2]    |
| Molecular Formula | C <sub>16</sub> H <sub>18</sub> N <sub>6</sub> O <sub>10</sub> S <sub>2</sub>                                                                                                   | PubChem[2]    |
| CAS Number        | 1810051-96-7                                                                                                                                                                    | PubChem[2]    |
| Synonyms          | BOS-228, LYS228                                                                                                                                                                 | PubChem[2]    |
| ChEBI ID          | InChIKey=FWTGYTRQUBRV<br>DW-NRABZWKMSA-N                                                                                                                                        | PubChem[2]    |
| SMILES            | C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3CN<br>4CCOC4=O                                                                                                                    | PubChem[2][4] |

## Key Structural Features

**Ancremonam**'s architecture can be deconstructed into several key moieties that contribute to its function:

- Azetidinone ( $\beta$ -Lactam) Ring: This strained four-membered ring is the pharmacophore responsible for acylating and inactivating penicillin-binding proteins (PBPs).
- N-Sulfo Group: The sulfonic acid group attached to the ring nitrogen is a hallmark of monobactams, activating the  $\beta$ -lactam ring for nucleophilic attack by the PBP serine residue.
- Aminothiazole Side Chain: This side chain enhances antibacterial potency, particularly against Gram-negative bacteria, and is a common feature in advanced-generation cephalosporins.
- Oxazolidinone Moiety: The inclusion of an oxazolidinone group is a distinctive feature that contributes to its stability and potent activity.[3]

- Cyclopropane Carboxylic Acid: This group further modifies the molecule's properties, influencing its interaction with the target enzyme.[3]



[Click to download full resolution via product page](#)

Caption: 2D representation of **Ancremonam**'s key functional moieties.

## Physicochemical Properties

The physicochemical profile of **Ancremonam** is consistent with a parenterally administered antibiotic designed for systemic activity. The computed properties suggest a molecule with high polarity and water solubility, which are essential for intravenous formulation and distribution into aqueous body compartments.

| Property                              | Value              | Source                    |
|---------------------------------------|--------------------|---------------------------|
| Molecular Weight                      | 518.48 g/mol       | IUPHAR/BPS[5], PubChem[2] |
| XLogP3                                | -0.7               | PubChem[2]                |
| Topological Polar Surface Area (TPSA) | 268 Å <sup>2</sup> | PubChem[2]                |
| Hydrogen Bond Donors                  | 4                  | IUPHAR/BPS[5]             |
| Hydrogen Bond Acceptors               | 14                 | IUPHAR/BPS[5]             |
| Rotatable Bonds                       | 10                 | IUPHAR/BPS[5]             |
| Lipinski's Rules Broken               | 2                  | IUPHAR/BPS[5]             |

Note: The breaking of two of Lipinski's rules (typically MW > 500 and TPSA > 140) is common for complex antibiotics and does not preclude their efficacy, especially for parenteral administration.

## Mechanism of Action and Microbiological Profile

### Inhibition of Bacterial Cell Wall Synthesis

Like all  $\beta$ -lactam antibiotics, **Ancremonam**'s primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] Its specific target is Penicillin-Binding Protein 3 (PBP3), an essential transpeptidase involved in the final steps of peptidoglycan synthesis.[6]

The sequence of events is as follows:

- PBP3 Binding: **Ancremonam** shows a high affinity for PBP3 in Gram-negative bacteria.[6]
- Acylation: The strained  $\beta$ -lactam ring is opened, and the molecule forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of PBP3.
- Inhibition of Cross-linking: This irreversible binding inactivates the enzyme, preventing it from cross-linking the peptide side chains of the peptidoglycan polymer.

- Cell Filamentation & Lysis: The specific inhibition of PBP3 disrupts bacterial cell division (septum formation), leading to the growth of long, filamentous cells that are structurally unstable.[6] Ultimately, this leads to cell lysis and bacterial death.



[Click to download full resolution via product page](#)

Caption: Standard workflow for MIC determination via broth microdilution.

## Conclusion

**Ancremonam** is a promising new molecular entity in the class of monobactam antibiotics. [3] Its chemical structure is rationally designed to combine the potent PBP3-inhibiting activity of the monobactam core with enhanced stability against a wide array of  $\beta$ -lactamase enzymes that

confer resistance in Gram-negative pathogens. This profile makes **Ancremonam** a valuable candidate for treating complicated infections, particularly those caused by carbapenem-resistant Enterobacteriaceae. Further clinical studies will be crucial in defining its role in the therapeutic armamentarium against antimicrobial resistance.

## References

- **Ancremonam** - Boston Pharmaceuticals - AdisInsight. [\[Link\]](#)
- **ANCREMONAM** - gsrs. [\[Link\]](#)
- Compound | AntibioticDB. [\[Link\]](#)
- **Ancremonam** | C16H18N6O10S2 | CID 118379834 - PubChem - NIH. [\[Link\]](#)
- **ancremonam** | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [\[Link\]](#)
- SID 497620600 - **Ancremonam** (USAN) - PubChem - NIH. [\[Link\]](#)
- **ancremonam** | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [\[Link\]](#)
- What is the mechanism of Aztreonam? - Patsnap Synapse. [\[Link\]](#)
- Antimicrobial Activity of Aztreonam in Combination with Old and New  $\beta$ -Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections - MDPI. [\[Link\]](#)
- Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem - NIH. [\[Link\]](#)
- Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. [\[Link\]](#)
- Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in *Escherichia coli* and *Klebsiella pneumoniae* - PubMed. [\[Link\]](#)
- In vitro activity of carumonam - PubMed. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. Ancremonam | C16H18N6O10S2 | CID 118379834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ancremonam - Boston Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. ancremonam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ancremonam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A New Generation Monobactam for Resistant Pathogens]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608765#ancremonam-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)